

Synthesis Protocol for 4-Tert-butyl-1,3-thiazol-2-amine

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Compound of Interest

Compound Name: 4-Tert-butyl-1,3-thiazol-2-amine

Cat. No.: B189682

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Application Note

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities. This protocol details the synthesis of **4-tert-butyl-1,3-thiazol-2-amine**, a valuable building block for drug discovery and development. The procedure involves the cyclocondensation of 1-bromo-3,3-dimethyl-2-butanone with thiourea. This method is reliable and generally proceeds in high yield. The following protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development.

Synthesis Scheme

The synthesis of **4-tert-butyl-1,3-thiazol-2-amine** is achieved through the Hantzsch thiazole synthesis. The reaction involves the nucleophilic attack of the sulfur atom of thiourea on the α -carbon of 1-bromo-3,3-dimethyl-2-butanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Reaction:

1-bromo-3,3-dimethyl-2-butanone + Thiourea \rightarrow **4-tert-butyl-1,3-thiazol-2-amine**
hydrobromide \rightarrow **4-tert-butyl-1,3-thiazol-2-amine**

Experimental Protocol

Materials and Equipment

- 1-bromo-3,3-dimethyl-2-butanone (α -bromopinacolone)
- Thiourea
- Ethanol (absolute)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and filter flask
- Beakers and other standard laboratory glassware
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- FTIR spectrometer

Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.1 mol) in 100 mL of absolute ethanol. Stir the mixture until the thiourea is completely dissolved.
- **Addition of α -haloketone:** To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (17.91 g, 0.1 mol) dropwise at room temperature.

- **Reaction:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Isolation of Intermediate:** After the reaction is complete, cool the mixture to room temperature. The product, **4-tert-butyl-1,3-thiazol-2-amine** hydrobromide, may precipitate out of the solution. If so, collect the precipitate by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation. Wash the collected solid with a small amount of cold ethanol.
- **Neutralization:** Suspend the crude hydrobromide salt in 100 mL of deionized water. While stirring, slowly add a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8-9), which will neutralize the hydrobromide salt and precipitate the free amine.
- **Product Isolation and Purification:** Collect the precipitated **4-tert-butyl-1,3-thiazol-2-amine** by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
- **Drying:** Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at low heat.
- **Characterization:** Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

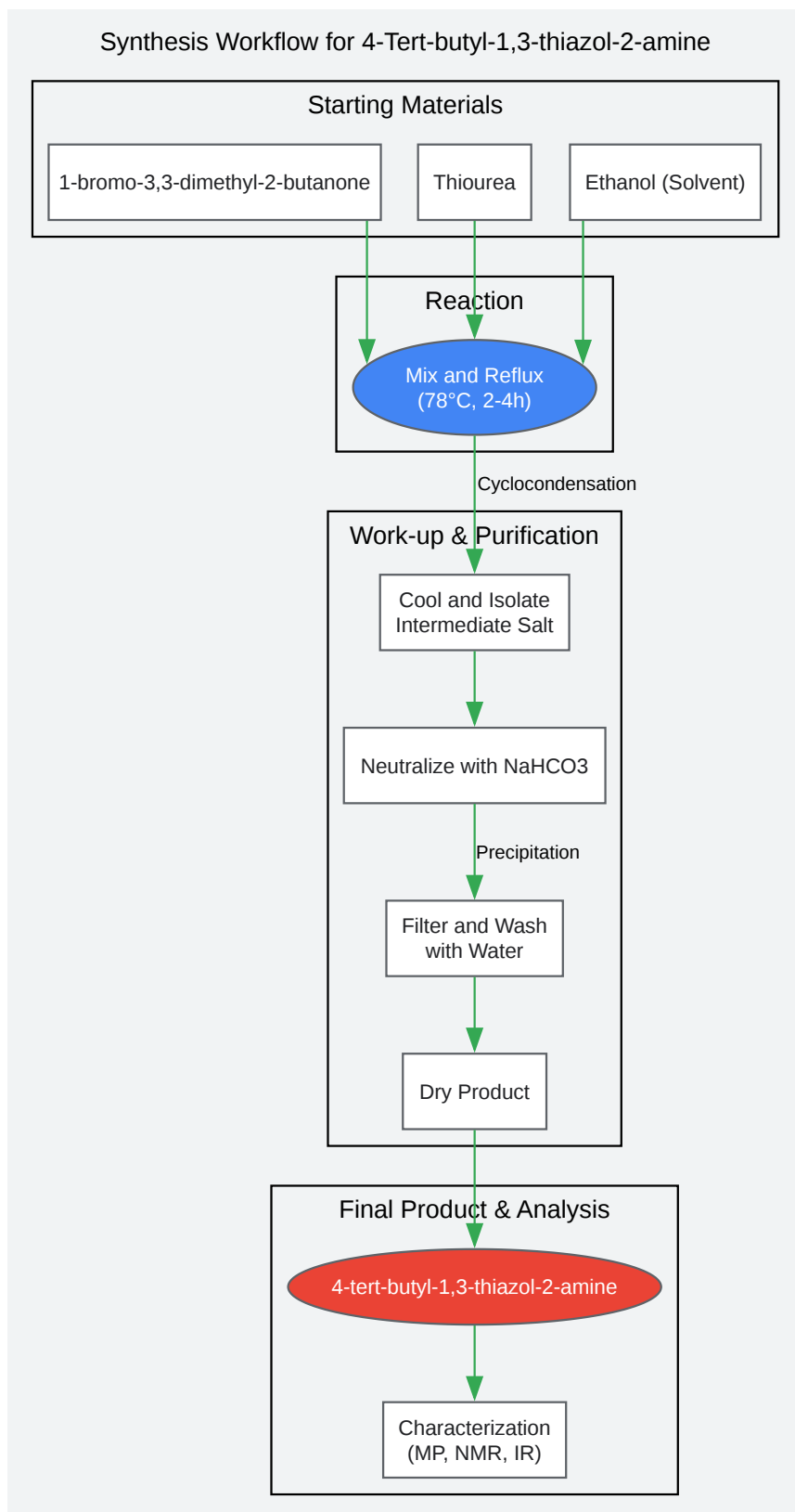
Data Presentation

Parameter	Reagent/Product	Value
Starting Material	1-bromo-3,3-dimethyl-2-butanone	M.W. 179.06 g/mol
Starting Material	Thiourea	M.W. 76.12 g/mol
Product	4-tert-butyl-1,3-thiazol-2-amine	M.W. 156.25 g/mol
Yield	Typically >90%	
Appearance	White to off-white solid	
Melting Point	138-140 °C	

Spectroscopic Data:

Spectrum	Key Peaks
¹ H NMR	(CDCl ₃ , 400 MHz): δ 6.15 (s, 1H, thiazole-H), 4.85 (br s, 2H, NH ₂), 1.25 (s, 9H, t-butyl-H) ppm.
¹³ C NMR	(CDCl ₃ , 100 MHz): δ 168.0 (C-NH ₂), 160.5 (t-butyl-C), 101.0 (thiazole-CH), 34.0 (t-butyl-C), 30.0 (CH ₃) ppm.
FTIR	ν (cm ⁻¹): 3420-3200 (N-H stretch), 2960 (C-H stretch), 1620 (N-H bend), 1530 (C=N stretch)

Workflow Diagram



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Caption: Hantzsch synthesis workflow for **4-tert-butyl-1,3-thiazol-2-amine**.

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